molecular formula C9H8N2O B2984894 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile CAS No. 1094267-19-2

2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile

Cat. No. B2984894
CAS RN: 1094267-19-2
M. Wt: 160.176
InChI Key: JXEAQWBRWLUKQO-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile is a chemical compound with the molecular formula C9H8N2O . It is a compound that has been of interest in various fields of research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 160.18 . For more detailed information about its physical and chemical properties, such as melting point, boiling point, and density, it is recommended to refer to chemical databases .

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have utilized 2-methyl-3-oxo-3-(pyridin-4-yl)propanenitrile in the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives. These compounds have shown promising anticancer activity against various human cancer cell lines, highlighting their potential in oncological research (Hadiyal et al., 2020).

Development of Heterocyclic Derivatives

The compound has been pivotal in synthesizing new pyrazole, isoxazole, pyrimidine, pyrazolopyrimidine, triazolopyrimidine, and imidazopyrimidine derivatives. These derivatives, developed through reactions with various nitrogen binucleophiles, contribute significantly to the field of heterocyclic chemistry (Ali et al., 2010).

Applications in Synthesis of Indole Derivatives

This compound was used as a key synthon in synthesizing a range of uniquely substituted heterocyclic substances with indole components. Some of these substances demonstrated notable antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Behbehani et al., 2011).

Metal Dithiocarbamate Complexes

The compound has been used to prepare metal dithiocarbamate complexes, which were analyzed using various spectroscopic techniques. These complexes offer insights into the field of inorganic chemistry, particularly in understanding metal-ligand interactions (Halimehjani et al., 2015).

Fluorophore-based Nicotinonitriles Synthesis

It has also played a role in synthesizing nicotinonitrile derivatives incorporating pyrene and fluorene moieties. These derivatives exhibit strong blue-green fluorescence emission, making them valuable in material science and related fields (Hussein et al., 2019).

Safety and Hazards

The safety information for 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile indicates that it has several hazard statements, including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-3-oxo-3-pyridin-4-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(6-10)9(12)8-2-4-11-5-3-8/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEAQWBRWLUKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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